molecular formula C7H11F4NO3 B1450332 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt CAS No. 1401425-82-8

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt

Cat. No.: B1450332
CAS No.: 1401425-82-8
M. Wt: 233.16 g/mol
InChI Key: GCDCXUXCBSGDSX-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is a chemical building block offered for research and development purposes. Azetidines are saturated four-membered nitrogen heterocycles that are considered privileged scaffolds in medicinal chemistry, prized for their potential to improve the pharmacokinetic properties of drug candidates . The incorporation of a fluoroethoxy side chain may influence the molecule's polarity, metabolic stability, and overall bioavailability. This compound is supplied as a trifluoroacetate (TFA) salt, a common form for synthetic intermediates and peptide-based compounds, particularly those derived from solid-phase synthesis protocols that use trifluoroacetic acid for resin cleavage . As a result, TFA salts are frequently encountered in early-stage research. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for verifying the compound's suitability for their specific experimental needs.

Properties

IUPAC Name

3-(2-fluoroethoxy)azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10FNO.C2HF3O2/c6-1-2-8-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDCXUXCBSGDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCF.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401425-82-8
Record name 3-(2-fluoroethoxy)azetidine trifluoroacetate
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Foundational & Exploratory

A Technical Guide to 3-(2-Fluoroethoxy)azetidine Trifluoroacetate Salt: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt, a fluorinated azetidine derivative of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthetic pathway, and its applications as a strategic building block in the design of novel therapeutics. This document is intended to serve as a valuable resource for researchers leveraging the unique properties of this compound to address contemporary challenges in drug discovery.

Introduction: The Strategic Value of Fluorinated Saturated Heterocycles

In the landscape of modern drug design, the deliberate incorporation of fluorine and saturated heterocyclic scaffolds are two of the most powerful strategies for optimizing drug-like properties. Fluorine substitution is renowned for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[1] Simultaneously, small, saturated heterocycles like azetidine have emerged as valuable bioisosteres, offering improved solubility, reduced lipophilicity, and a three-dimensional architecture that can be exploited for enhanced target engagement.[2]

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt synergistically combines these attributes, presenting a versatile building block for introducing a fluoroalkoxy-substituted azetidine moiety. This guide offers a detailed exploration of its chemical identity, synthesis, and potential applications, providing the foundational knowledge necessary for its effective utilization in research and development.

Chemical Structure and Properties

Molecular Architecture

The structure of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is comprised of a cationic 3-(2-fluoroethoxy)azetidinium species and a trifluoroacetate anion.

  • 3-(2-Fluoroethoxy)azetidine (Free Base): The core of the molecule is a four-membered azetidine ring substituted at the 3-position with a 2-fluoroethoxy group. The azetidine nitrogen provides a basic handle for salt formation and further functionalization. The fluoroethoxy side chain is a key contributor to the molecule's unique properties, introducing a metabolically stable fluorine atom.

  • Trifluoroacetate (TFA) Anion: This counter-ion is commonly introduced during the purification of synthetic amines by reverse-phase high-performance liquid chromatography (HPLC) using trifluoroacetic acid as a mobile phase modifier.[3] The TFA salt form often enhances the crystallinity and handling characteristics of the parent amine.

The relationship between these components and their resulting chemical properties is illustrated below:

Caption: Interplay of structural components and their imparted properties.

Physicochemical Data

Below is a table summarizing the key physicochemical properties of 3-(2-Fluoroethoxy)azetidine and its trifluoroacetate salt, compiled from available data for the free base and analogous compounds.

PropertyValueNotes
Free Base CAS Number 1220027-91-7For 3-(2-Fluoroethoxy)azetidine
Salt Molecular Formula C₇H₁₁F₄NO₃Inferred from related TFA salts
Salt Molecular Weight 249.16 g/mol Inferred from related TFA salts
Appearance White to off-white solidTypical for amine TFA salts
Solubility Soluble in water, methanol, DMSOExpected for a salt of a small amine
Storage 2-8 °C, under inert gasRecommended for long-term stability

Synthesis and Characterization

Synthetic Protocol

A common and efficient route to 3-(2-Fluoroethoxy)azetidine involves a three-step sequence starting from a commercially available precursor, N-Boc-3-hydroxyazetidine.

Step 1: O-Alkylation of N-Boc-3-hydroxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add 1-bromo-2-fluoroethane (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(2-fluoroethoxy)azetidine.

Step 2: Boc Deprotection and Salt Formation

  • Dissolve the purified N-Boc-3-(2-fluoroethoxy)azetidine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA, typically 5-10 equivalents) at room temperature.

  • Stir the solution for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue, 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt, can be used directly or further purified by trituration with diethyl ether to yield a solid.

The following diagram provides a visual representation of this synthetic workflow:

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-3-hydroxyazetidine B N-Boc-3-(2-fluoroethoxy)azetidine A->B  1. NaH, DMF, 0 °C  2. BrCH₂CH₂F C 3-(2-Fluoroethoxy)azetidine Trifluoroacetate Salt B->C  TFA, DCM

Caption: Synthetic workflow for 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt.

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, typically in the range of 3.5-4.5 ppm. The methylene protons of the fluoroethoxy group will appear as multiplets due to H-H and H-F coupling. A broad singlet corresponding to the protonated amine (N-H) will also be present.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all seven unique carbon atoms in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and should exhibit two distinct signals: one for the fluoroethoxy group and a sharp singlet around -76 ppm corresponding to the trifluoroacetate counter-ion.[4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode will show a peak for the molecular ion of the free base ([M+H]⁺) at m/z 120.08.

Applications in Drug Discovery

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is a valuable building block for introducing the fluoroalkoxy azetidine motif into lead compounds to enhance their pharmacological profile.

Bioisosteric Replacement and Scaffold Hopping

The azetidine ring can serve as a bioisostere for other commonly used groups such as piperidines, pyrrolidines, and even acyclic amines. Its constrained conformation can pre-organize appended substituents into a desired orientation for optimal target binding, potentially leading to increased potency and selectivity.

Modulation of Physicochemical Properties

The introduction of the 3-(2-fluoroethoxy)azetidine moiety can significantly alter the physicochemical properties of a parent molecule. The polar ether and amine functionalities can improve aqueous solubility, while the fluorine atom can increase metabolic stability by blocking sites of oxidative metabolism.

Use in Structure-Activity Relationship (SAR) Studies

This building block provides a strategic entry point for SAR exploration. The secondary amine of the azetidine ring serves as a convenient point for further derivatization, allowing for the rapid generation of a library of analogues to probe interactions with a biological target.

The logical flow of its application in a drug discovery program is depicted below:

A Lead Compound with Pharmacokinetic Liability B Introduce 3-(2-Fluoroethoxy)azetidine Moiety via Amidation or Reductive Amination A->B Strategic Modification C Improved Metabolic Stability B->C D Enhanced Aqueous Solubility B->D E Favorable 3D Conformation for Target Binding B->E F Optimized Drug Candidate C->F D->F E->F

Caption: Application of the building block in lead optimization.

Safety and Handling

As with all laboratory chemicals, 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8 °C.

Conclusion

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is a highly valuable and versatile building block for medicinal chemistry. Its unique structural features, combining the benefits of fluorination and a strained heterocyclic ring system, provide a powerful tool for modulating the properties of drug candidates. A clear understanding of its synthesis, properties, and safe handling, as outlined in this guide, will enable researchers to fully exploit its potential in the development of next-generation therapeutics.

References

  • Fluorine in Medicinal Chemistry: Recent Therapeutic Applications and Synthetic Strategies. Journal of Medicinal Chemistry, [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, [Link]

  • The synthetic method of 3 fluoro azetidine derivatives.
  • Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission.
  • NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. National Institutes of Health, [Link]

  • Trifluoroacetic acid. Wikipedia, [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate, [Link]

  • Azetidine synthesis. Organic Chemistry Portal, [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-(2-Fluoroethoxy)azetidine Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Fluorinated Azetidine Scaffolds in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry impart a unique three-dimensional character to molecules, which can lead to improved physicochemical properties such as solubility and metabolic stability, as well as enhanced binding to biological targets.[1][2][3] The incorporation of azetidines into drug candidates is a rapidly growing strategy to optimize pharmacokinetic and pharmacodynamic profiles.[1][4][5]

Furthermore, the introduction of fluorine and fluoroalkyl groups into drug molecules is a well-established strategy to modulate properties like lipophilicity, metabolic stability, and binding affinity. The 2-fluoroethoxy moiety, in particular, can serve as a metabolically stable alternative to an ethoxy group and can engage in favorable hydrogen bond interactions. This guide provides an in-depth technical overview of a reliable and scalable synthetic pathway to 3-(2-fluoroethoxy)azetidine trifluoroacetate salt, a valuable building block for drug discovery programs.

Overall Synthesis Pathway

The synthesis of 3-(2-fluoroethoxy)azetidine trifluoroacetate salt is a two-step process commencing from the commercially available 1-Boc-3-hydroxyazetidine. The first step involves a Williamson ether synthesis to introduce the 2-fluoroethoxy side chain, followed by a one-pot deprotection of the Boc group and salt formation using trifluoroacetic acid.

Overall Synthesis Pathway 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine 1-Boc-3-(2-fluoroethoxy)azetidine 1-Boc-3-(2-fluoroethoxy)azetidine 1-Boc-3-hydroxyazetidine->1-Boc-3-(2-fluoroethoxy)azetidine Williamson Ether Synthesis 3-(2-Fluoroethoxy)azetidine\nTrifluoroacetate Salt 3-(2-Fluoroethoxy)azetidine Trifluoroacetate Salt 1-Boc-3-(2-fluoroethoxy)azetidine->3-(2-Fluoroethoxy)azetidine\nTrifluoroacetate Salt Boc Deprotection & Salt Formation

Caption: Overall two-step synthesis of 3-(2-Fluoroethoxy)azetidine Trifluoroacetate Salt.

Part 1: Synthesis of 1-Boc-3-(2-fluoroethoxy)azetidine via Williamson Ether Synthesis

Principle and Mechanistic Rationale

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers. In this context, it involves the deprotonation of the hydroxyl group of 1-Boc-3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a 2-fluoroethyl electrophile.

The choice of a strong base, such as sodium hydride (NaH), is critical to ensure complete deprotonation of the alcohol, thereby maximizing the concentration of the reactive alkoxide. The use of an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is advantageous as it effectively solvates the counter-ion (Na+) without interfering with the nucleophilicity of the alkoxide.

The electrophile, 2-fluoroethyl tosylate, is an excellent choice due to the good leaving group ability of the tosylate anion, which facilitates the SN2 reaction.

Williamson Ether Synthesis Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Boc-Azetidinol 1-Boc-3-hydroxyazetidine Alkoxide Azetidin-3-olate Boc-Azetidinol->Alkoxide NaH NaH NaH->Alkoxide H2 H₂ (gas) Alkoxide->H2 Fluoroethyl_Tosylate 2-Fluoroethyl Tosylate Product 1-Boc-3-(2-fluoroethoxy)azetidine Fluoroethyl_Tosylate->Product Tosylate_anion Tosylate anion Product->Tosylate_anion Alkoxide_sn2 Azetidin-3-olate Alkoxide_sn2->Product

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 2-fluoroethyl tosylate (1.1 eq.) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-Boc-3-(2-fluoroethoxy)azetidine as a pure compound.

Data Presentation: Reaction Parameters
ParameterRecommended ValueRationale
Solvent Anhydrous DMF or THFAprotic polar solvent to solvate the cation and not interfere with the nucleophile.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for complete deprotonation.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation; reaction proceeds efficiently at room temperature.
Stoichiometry 1.2 eq. of Base, 1.1 eq. of ElectrophileA slight excess of base ensures complete deprotonation; a slight excess of the electrophile drives the reaction to completion.
Typical Yield 70-90%This range is typical for Williamson ether syntheses with similar substrates.

Part 2: N-Boc Deprotection and Trifluoroacetate Salt Formation

Principle and Mechanistic Rationale

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[6][7] Trifluoroacetic acid (TFA) is a strong acid that is highly effective for Boc deprotection.[8][9]

The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, which weakens the C-O bond. This leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The liberated azetidine nitrogen is then protonated by the excess TFA in the reaction mixture to form the stable trifluoroacetate salt.

Boc Deprotection Mechanism cluster_0 Protonation cluster_1 Cleavage cluster_2 Decarboxylation & Salt Formation Boc-Protected 1-Boc-3-(2-fluoroethoxy)azetidine Protonated_Boc Protonated Boc-azetidine Boc-Protected->Protonated_Boc TFA_H H⁺ (from TFA) TFA_H->Protonated_Boc tert-butyl_cation tert-butyl cation Carbamic_acid Carbamic acid intermediate Protonated_Boc_cleavage Protonated Boc-azetidine Protonated_Boc_cleavage->tert-butyl_cation Protonated_Boc_cleavage->Carbamic_acid CO2 CO₂ Free_amine 3-(2-Fluoroethoxy)azetidine TFA_salt Trifluoroacetate Salt Free_amine->TFA_salt + TFA Carbamic_acid_decarbox Carbamic acid intermediate Carbamic_acid_decarbox->CO2 Carbamic_acid_decarbox->Free_amine

Caption: Mechanism of TFA-mediated Boc deprotection and salt formation.

Detailed Experimental Protocol
  • Reaction Setup: Dissolve the purified 1-Boc-3-(2-fluoroethoxy)azetidine (1.0 eq.) in dichloromethane (DCM).

  • Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Purification (Optional): The resulting trifluoroacetate salt is often of sufficient purity for subsequent use. If further purification is required, trituration with diethyl ether or recrystallization can be employed.

Data Presentation: Deprotection Conditions
ParameterRecommended ValueRationale
Solvent Dichloromethane (DCM)Good solvent for the starting material and inert to the acidic conditions.
Acid Trifluoroacetic Acid (TFA)Strong acid that efficiently cleaves the Boc group.
Temperature 0 °C to Room TemperatureControls the initial exotherm and allows for a smooth reaction.
Stoichiometry 5-10 eq. of TFAA significant excess of TFA ensures rapid and complete deprotection.
Typical Yield >95% (quantitative)This reaction is typically high-yielding.

Characterization and Quality Control

The identity and purity of the final product, 3-(2-fluoroethoxy)azetidine trifluoroacetate salt, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the fluoroethoxy group and the trifluoroacetate counter-ion.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 3-(2-fluoroethoxy)azetidine trifluoroacetate salt. The use of well-established reactions, namely the Williamson ether synthesis and TFA-mediated Boc deprotection, makes this route amenable to scale-up. The resulting compound is a valuable building block for the synthesis of novel drug candidates, leveraging the beneficial properties of both the azetidine scaffold and the fluoroethoxy moiety.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • De Kimpe, N., et al. (2001). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Tetrahedron. [Link]

  • Singh, R., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. commonorganicchemistry.com. [Link]

  • Patalano, A. (2020). Williamson Ether Synthesis. YouTube. [Link]

  • ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of... researchgate.net. [Link]

  • Omizzolo, M. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. omizzolo.com. [Link]

  • Alcaide, B., et al. (2018). Synthesis of 3-Fluoro 3-Substituted 2-Oxindoles by Deacylative Alkylation. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Reddit. (2022). Prevention of TFA ester formation during Boc + Acetonide deprotection. reddit.com. [Link]

  • Journal of the American Chemical Society. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. pubs.acs.org. [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. researchgate.net. [Link]

  • ResearchGate. (2018). How to remove Trifluoroacetate (TFA Salt) from a 36 amino acids peptides and replace it with saline? researchgate.net. [Link]

  • National Institutes of Health. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ncbi.nlm.nih.gov. [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. pubs.rsc.org. [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.org. [Link]

  • ResearchGate. (n.d.). Utility of the developed synthetic method to access diversified... researchgate.net. [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. en.wikipedia.org. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. researchgate.net. [Link]

  • ACS Publications. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. pubs.acs.org. [Link]

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The Azetidine Scaffold: A Compact Powerhouse in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore unique and often underutilized structural motifs. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in contemporary drug discovery.[1][2] Its inherent structural rigidity, coupled with a desirable three-dimensional character, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] This guide provides a comprehensive overview of the strategic application of azetidine scaffolds, from fundamental synthetic considerations to their profound impact on clinical candidates and approved drugs. We will delve into the causal-driven choices behind their incorporation, supported by mechanistic insights, detailed protocols, and illustrative case studies.

The Strategic Imperative for Azetidines: Beyond Flatland

For decades, drug discovery was dominated by aromatic, "flat" molecules. However, the increasing complexity of biological targets and the need to navigate challenging ADME (Absorption, Distribution, Metabolism, and Excretion) properties have driven a shift towards molecules with greater three-dimensionality (sp³-richness). Azetidines are at the forefront of this paradigm shift.[2]

The value of the azetidine ring lies in its unique combination of properties:

  • Conformational Rigidity: Unlike their acyclic or larger ring counterparts, the puckered four-membered ring of azetidine restricts the conformational freedom of appended substituents.[3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[3]

  • Improved Physicochemical Properties: The incorporation of an azetidine moiety can significantly enhance aqueous solubility and reduce lipophilicity (LogP) compared to carbocyclic analogs like cyclobutane or acyclic fragments.[4] This is a critical advantage in overcoming common drug development hurdles.

  • Metabolic Stability: The strained ring system of azetidine can render adjacent chemical bonds more resistant to metabolic degradation by cytochrome P450 enzymes, a common pathway for drug clearance.[2][4]

  • Novel Chemical Space and Exit Vectors: Azetidines provide unique exit vectors for substituents, allowing for the exploration of previously inaccessible regions of a target's binding pocket.[4] This can be instrumental in establishing novel intellectual property.

  • Bioisosterism: Azetidines serve as effective bioisosteres for a variety of common chemical groups, including gem-dimethyl, tert-butyl, and even aromatic rings, offering a strategic tool for property modulation.[5][6]

Navigating the Synthetic Landscape: From Challenge to Opportunity

Historically, the synthesis of azetidines was considered challenging due to the inherent ring strain of the four-membered ring, which made their formation entropically and enthalpically unfavorable.[7][8] However, recent advancements in synthetic methodology have made a diverse array of functionalized azetidines readily accessible.[8][9] The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Key Synthetic Strategies:
  • Intramolecular Cyclization: This classical approach involves the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group.[10][11] While conceptually simple, this method can be hampered by competing elimination reactions.

  • Ring Expansion of Aziridines: The conversion of readily available three-membered aziridines into four-membered azetidines offers a powerful and often stereocontrolled route.[11]

  • [2+2] Cycloaddition: The direct formation of the azetidine ring through the reaction of an imine with an alkene or a ketene provides a highly convergent approach.[8][11] Photochemical methods, such as the aza Paternò-Büchi reaction, have emerged as powerful tools in this context.[8]

  • C-H Functionalization: Modern C-H activation strategies allow for the direct formation of the azetidine ring, representing a highly atom-economical approach.[11]

G cluster_0 Key Synthetic Strategies for Azetidines cluster_1 Resulting Scaffold A Intramolecular Cyclization E Functionalized Azetidine A->E B Ring Expansion of Aziridines B->E C [2+2] Cycloaddition C->E D C-H Functionalization D->E

Caption: Overview of Major Synthetic Routes to Azetidine Scaffolds.

Exemplary Protocol: Synthesis of a 3-Substituted Azetidine Derivative

The following protocol outlines a general and reliable method for the synthesis of N-Boc-3-iodoazetidine, a versatile intermediate for further functionalization.

Step 1: Synthesis of 1-benzhydrylazetidin-3-ol

  • To a solution of benzhydrylamine in methanol, add epichlorohydrin dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-benzhydrylazetidin-3-ol.

Step 2: N-Deprotection

  • Dissolve 1-benzhydrylazetidin-3-ol in methanol.

  • Add Pearlman's catalyst (Pd(OH)₂/C) and subject the mixture to hydrogenation at 50 psi for 24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain azetidin-3-ol.

Step 3: N-Protection

  • Dissolve azetidin-3-ol in dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 4: Iodination

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane.

  • Add triphenylphosphine, imidazole, and iodine.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to afford tert-butyl 3-iodoazetidine-1-carboxylate.

Azetidines as Bioisosteres: Reshaping Molecular Properties

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[6] Azetidines have proven to be highly effective bioisosteres for a range of commonly employed chemical motifs.

G cluster_0 Common Chemical Motifs cluster_1 Bioisosteric Replacement A gem-Dimethyl D Azetidine Scaffold A->D Improves solubility Reduces lipophilicity B tert-Butyl B->D Maintains 3D shape Increases metabolic stability C Piperidine C->D Reduces pKa Modulates receptor interaction

Caption: Azetidine as a Versatile Bioisostere.

The rationale for these replacements is rooted in the desire to fine-tune molecular properties:

  • Azetidine for gem-Dimethyl/tert-Butyl: Replacing a lipophilic gem-dimethyl or tert-butyl group with a more polar azetidine ring can significantly improve aqueous solubility and reduce metabolic liability, while maintaining the desired three-dimensional orientation of substituents.

  • Azetidine for Piperidine/Pyrrolidine: As a smaller, more constrained heterocycle, azetidine can serve as a bioisostere for larger saturated rings like piperidine or pyrrolidine. This substitution can alter the pKa of the nitrogen atom and present different vectors for interaction with the target protein.[12]

Clinical Success Stories: Azetidines in FDA-Approved Drugs

The therapeutic potential of azetidines is not merely theoretical; it is validated by the growing number of FDA-approved drugs that incorporate this scaffold.[2] These examples underscore the tangible benefits of azetidine incorporation in addressing diverse medical needs.

Drug NameTherapeutic AreaRole of the Azetidine Scaffold
Baricitinib Rheumatoid ArthritisThe azetidine nitrile moiety is crucial for JAK1/2 selectivity and provides a favorable pharmacokinetic profile.[2]
Cobimetinib MelanomaThe azetidine ring enhances metabolic stability and contributes to the overall potency of this MEK1/2 inhibitor.[1][2]
Sarolaner Veterinary ParasiticideThe spiro-azetidine motif imparts high potency and a long duration of action.[2]
Azelnidipine HypertensionThe azetidine ring is a key component of this dihydropyridine calcium channel blocker, contributing to its efficacy.[1][2][3]

Future Perspectives: The Expanding Frontier of Azetidine Chemistry

The impact of azetidines on drug discovery is poised to grow even further.[2] Emerging areas of research include:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex and polysubstituted azetidines will continue to be a major focus.[8][9]

  • Azetidines in Fragment-Based Drug Discovery (FBDD): The rigid nature of the azetidine scaffold makes it an ideal building block for FBDD campaigns, where conformational control is paramount.[3]

  • Azetidines as Covalent Warheads: The strained ring of azetidine can be engineered to act as a reactive handle for covalent inhibitors, offering a pathway to enhanced potency and duration of action.[1]

  • Azetidines in Bioconjugation: Functionalized azetidines are being explored as novel linkers in antibody-drug conjugates (ADCs) and other bioconjugation applications.

Conclusion

The azetidine scaffold has transitioned from a synthetic curiosity to a mainstream tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, favorable physicochemical properties, and metabolic stability provides a powerful platform for the design of next-generation therapeutics. As synthetic accessibility continues to improve and our understanding of its application deepens, the azetidine ring is set to play an increasingly pivotal role in the discovery and development of innovative medicines that address unmet medical needs.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry. Available at: [Link]

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  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ResearchGate. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

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  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

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Methodological & Application

3-(2-Fluoroethoxy)azetidine Trifluoroacetate Salt: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in medicinal chemistry.[1] Their inherent ring strain, greater than that of pyrrolidines but less than aziridines, provides a unique balance of stability and reactivity, making them valuable scaffolds in drug design.[2] The incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] Consequently, building blocks that combine both an azetidine ring and a fluorine-containing moiety, such as 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt, are of significant interest to researchers in organic synthesis and drug development.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt as a versatile building block. We will delve into its physicochemical properties, safe handling procedures, and its application in key synthetic transformations including N-arylation, reductive amination, and amide coupling. The protocols provided are designed to be robust and adaptable, serving as a foundational resource for scientists engaged in the synthesis of novel chemical entities.

Physicochemical Properties and Handling

While specific experimental data for 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is not extensively available in public literature, we can infer its properties from related compounds and the constituent parts.

PropertyValue (Estimated)Source/Justification
Molecular Formula C₅H₁₀FNO • C₂HF₃O₂-
Molecular Weight 233.17 g/mol -
Appearance Likely a solidAzetidine salts are typically crystalline solids at room temperature.
Solubility Soluble in water, methanol, and other polar aprotic solvents like DMF and DMSO.The salt nature and the polarity of the fluoroethoxy group suggest good solubility in polar solvents.
Storage Store at 2-8°C, sealed in a dry environment.Recommended by chemical suppliers.[4]

The Role of the Trifluoroacetate (TFA) Counterion:

The trifluoroacetate counterion is a consequence of the common use of trifluoroacetic acid in the final deprotection step of the azetidine synthesis (e.g., removal of a Boc protecting group).[5] It's important to consider the following aspects of the TFA salt form:

  • Handling: The salt is generally a stable, crystalline solid, which is easier to handle and weigh compared to the free base, which may be a volatile liquid or low-melting solid.

  • Reactivity: For most applications, the TFA salt can be used directly. The presence of a non-nucleophilic base in the reaction mixture will neutralize the salt in situ, liberating the free amine for reaction.

  • Potential for Interference: In certain biological assays, residual trifluoroacetic acid has been reported to potentially affect results.[6] If the final compound is intended for biological testing, it may be necessary to perform a salt exchange to a more biocompatible form, such as a hydrochloride or acetate salt.

Safety Precautions:

  • 3-(2-Fluoroethoxy)azetidine: While specific toxicity data is limited, it should be handled with the standard precautions for amine-containing compounds. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoroacetic Acid (TFA): The trifluoroacetate counterion is derived from a strong, corrosive acid.[7] While the salt form is less hazardous, care should be taken, especially when handling the material in bulk. Ensure good ventilation.

Application in Organic Synthesis: Core Reactions and Protocols

3-(2-Fluoroethoxy)azetidine is a valuable secondary amine building block for introducing the fluoroethoxy-substituted azetidine motif into a target molecule. The following sections detail protocols for its use in three fundamental synthetic transformations.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] It allows for the coupling of the azetidine with a wide range of aryl and heteroaryl halides or triflates.

reagents Prepare Reagents: - Aryl Halide/Triflate - 3-(2-Fluoroethoxy)azetidine TFA Salt - Palladium Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu or Cs₂CO₃) - Anhydrous Solvent (e.g., Toluene or Dioxane) setup Reaction Setup: - Add reagents to an oven-dried flask under inert atmosphere (N₂ or Ar). - Degas the solvent. reagents->setup 1 reaction Reaction: - Heat the mixture to the specified temperature (e.g., 80-110 °C). - Monitor reaction progress by TLC or LC-MS. setup->reaction 2 workup Work-up: - Cool to room temperature. - Dilute with an organic solvent. - Filter through celite. - Wash with water and brine. reaction->workup 3 purification Purification: - Dry the organic layer over Na₂SO₄. - Concentrate under reduced pressure. - Purify by flash column chromatography. workup->purification 4

Caption: General workflow for the Buchwald-Hartwig N-arylation of 3-(2-Fluoroethoxy)azetidine.

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt (1.2 equiv)

  • 4-Bromotoluene (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (2.5 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt and 4-bromotoluene, followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl azetidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst deactivation.

  • Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos are known to be highly effective for C-N cross-coupling reactions, promoting both oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the azetidine salt and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice for this purpose.[2]

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced to the corresponding amine.[7]

start Azetidine + Aldehyde/Ketone hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration reduction Reduction (e.g., NaBH(OAc)₃) iminium->reduction product N-Alkylated Azetidine reduction->product

Caption: Simplified mechanism of reductive amination.

Materials:

  • 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt (1.1 equiv)

  • Cyclohexanone (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt and cyclohexanone in dichloromethane.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride.

  • Acid Catalyst: A catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the amine.

Amide Coupling

Amide bond formation is one of the most fundamental transformations in organic synthesis.[12] 3-(2-Fluoroethoxy)azetidine can be readily coupled with carboxylic acids using standard peptide coupling reagents.

reagents Prepare Reagents: - Carboxylic Acid - 3-(2-Fluoroethoxy)azetidine TFA Salt - Coupling Reagent (e.g., HATU, EDC/HOBt) - Base (e.g., DIPEA or Et₃N) - Anhydrous Solvent (e.g., DMF or DCM) activation Carboxylic Acid Activation: - Dissolve carboxylic acid in solvent. - Add coupling reagent and base. reagents->activation 1 coupling Amide Bond Formation: - Add azetidine salt to the activated acid. - Stir at room temperature. activation->coupling 2 workup Work-up: - Dilute with an organic solvent. - Wash with aqueous acid, base, and brine. coupling->workup 3 purification Purification: - Dry the organic layer. - Concentrate and purify by chromatography or recrystallization. workup->purification 4

Caption: General workflow for the amide coupling of 3-(2-Fluoroethoxy)azetidine.

Materials:

  • Benzoic acid (1.0 equiv)

  • 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve benzoic acid in anhydrous DMF in a round-bottom flask.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that rapidly activates carboxylic acids to form an active ester, which readily reacts with the amine.

  • Base: DIPEA is a non-nucleophilic hindered base used to neutralize the trifluoroacetate salt of the azetidine and the acid formed during the coupling reaction.

Conclusion

3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is a valuable and versatile building block for the introduction of a fluorinated, four-membered heterocyclic motif into organic molecules. Its utility in key synthetic transformations such as N-arylation, reductive amination, and amide coupling makes it a powerful tool for medicinal chemists and synthetic organic chemists. The protocols and insights provided in this guide are intended to facilitate the successful application of this building block in the synthesis of novel and complex molecular architectures. As with any synthetic procedure, the conditions outlined herein may require optimization for specific substrates to achieve the desired outcomes.

References

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  • Azetidine synthesis. Organic Chemistry Portal.

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health.

  • The synthetic method of 3 fluoro azetidine derivatives. Google Patents.

  • 3-(2-Fluoroethoxy)azetidine. BLD Pharm.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.

  • 3-(2,2,2-Trifluoroethoxy)azetidine. PubChem.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications.

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

  • Buchwald–Hartwig amination. Wikipedia.

  • Reductive Amination. Chemistry LibreTexts.

  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PubMed Central.

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central.

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central.

  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate.

  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. PubMed Central.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

  • Amide synthesis by acylation. Organic Chemistry Portal.

  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate.

  • Application Note – N-Boc deprotection. Sigma-Aldrich.

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Application Notes and Protocols for the Derivatization of 3-(2-Fluoroethoxy)azetidine in Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(2-Fluoroethoxy)azetidine Scaffold in Drug Discovery

The azetidine motif has emerged as a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. As a saturated heterocycle, it offers a three-dimensional architecture that can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability when replacing more conventional carbocyclic or larger heterocyclic rings. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring more stable and easier to handle than aziridines, yet reactive enough for controlled functionalization.

This guide focuses on a particularly valuable building block: 3-(2-Fluoroethoxy)azetidine . The strategic incorporation of a fluoroethoxy group at the 3-position offers several advantages for drug design:

  • Modulation of Physicochemical Properties: The fluoroethoxy side chain can act as a hydrogen bond acceptor and fine-tune lipophilicity and polarity, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhanced Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

  • Vector for Library Diversification: The secondary amine of the azetidine ring serves as a versatile handle for a wide range of chemical transformations, allowing for the rapid generation of diverse compound libraries. This enables extensive exploration of the structure-activity relationship (SAR) around this privileged core.

These application notes provide detailed protocols for the derivatization of 3-(2-Fluoroethoxy)azetidine via N-acylation, N-sulfonylation, and reductive amination, tailored for parallel synthesis and the generation of compound libraries for high-throughput screening.

Physicochemical Properties and Handling of 3-(2-Fluoroethoxy)azetidine

3-(2-Fluoroethoxy)azetidine is commercially available, typically as a hydrochloride salt, which enhances its stability and ease of handling.

PropertyValueSource
Molecular Formula C₅H₁₀FNO
Molecular Weight 119.14 g/mol
Appearance Typically a solid (as HCl salt)
Storage Sealed in a dry environment at 2-8°C

Note on Handling: When using the hydrochloride salt in the following protocols, it is essential to include a suitable base (e.g., triethylamine, diisopropylethylamine) in stoichiometric amounts to neutralize the HCl and liberate the free secondary amine for reaction.

Workflow for Library Synthesis using 3-(2-Fluoroethoxy)azetidine

The general workflow for the derivatization of 3-(2-Fluoroethoxy)azetidine in a library synthesis format is depicted below. This process involves parallel reactions, followed by purification and analysis.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_purification Purification & Analysis cluster_final Final Library A 3-(2-Fluoroethoxy)azetidine (HCl salt) D Dispense Azetidine & Base A->D B Array of Building Blocks (Acids, Sulfonyl Chlorides, Aldehydes) E Dispense Building Blocks B->E C Reaction Plates (e.g., 96-well) C->D D->E To each well F Reaction Incubation E->F G Work-up/ Solvent Evaporation F->G H Preparative LC-MS G->H I Fraction Collection H->I J Quality Control (LC-MS, NMR) I->J K Compound Library Plates J->K

Caption: General workflow for parallel library synthesis.

Protocol 1: N-Acylation for Amide Library Synthesis

The N-acylation of 3-(2-Fluoroethoxy)azetidine with a diverse set of carboxylic acids is a robust method for generating an amide library. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates the amide bond formation under mild conditions.

Rationale for Experimental Choices:
  • Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the starting materials and reagents without interfering with the reaction.

  • Coupling Agent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral carboxylic acids are used).

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing with the azetidine nucleophile. An additional equivalent is used to neutralize the HCl salt of the starting material.

Detailed Protocol (per well in a 96-well plate):
  • Preparation of Stock Solutions:

    • Azetidine Stock: Prepare a 0.2 M solution of 3-(2-Fluoroethoxy)azetidine hydrochloride in DMF.

    • Carboxylic Acid Stock: Prepare 0.2 M solutions of a diverse library of carboxylic acids in DMF.

    • HATU Stock: Prepare a 0.22 M solution of HATU in DMF.

    • DIPEA Stock: Prepare a 0.6 M solution of DIPEA in DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction plate, add 100 µL (20 µmol, 1.0 eq) of the desired carboxylic acid stock solution.

    • Add 100 µL (22 µmol, 1.1 eq) of the HATU stock solution to each well.

    • Add 100 µL (60 µmol, 3.0 eq) of the DIPEA stock solution to each well.

    • Initiate the reaction by adding 100 µL (20 µmol, 1.0 eq) of the 3-(2-Fluoroethoxy)azetidine hydrochloride stock solution to each well.

  • Reaction Conditions:

    • Seal the reaction plate and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Dilute each reaction mixture with 400 µL of DMSO.

    • The crude samples are now ready for purification by preparative LC-MS.

G A 3-(2-Fluoroethoxy)azetidine (free base) D Amide Product A->D Nucleophilic Attack B R-COOH B->D C HATU/DIPEA C->B Activates

Caption: N-Acylation Reaction Scheme.

Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis

The reaction of 3-(2-Fluoroethoxy)azetidine with a variety of sulfonyl chlorides provides access to a sulfonamide library. This reaction is typically fast and high-yielding.

Rationale for Experimental Choices:
  • Solvent: Dichloromethane (DCM) is a suitable solvent that is relatively non-polar and unreactive towards the sulfonyl chloride electrophiles.

  • Base: Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction and the HCl from the starting material. A slight excess ensures the reaction goes to completion.

Detailed Protocol (per well):
  • Preparation of Stock Solutions:

    • Azetidine Stock: Prepare a 0.2 M solution of 3-(2-Fluoroethoxy)azetidine hydrochloride in DCM.

    • Sulfonyl Chloride Stock: Prepare 0.22 M solutions of a library of sulfonyl chlorides in DCM.

    • TEA Stock: Prepare a 0.5 M solution of triethylamine in DCM.

  • Reaction Setup:

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the 3-(2-Fluoroethoxy)azetidine hydrochloride stock solution.

    • Add 100 µL (50 µmol, 2.5 eq) of the TEA stock solution.

    • Initiate the reaction by adding 100 µL (22 µmol, 1.1 eq) of the desired sulfonyl chloride stock solution.

  • Reaction Conditions:

    • Seal the plate and shake at room temperature for 4-6 hours.

  • Work-up and Purification:

    • Evaporate the solvent in vacuo.

    • Redissolve the residue in 800 µL of DMSO for purification by preparative LC-MS.

G A 3-(2-Fluoroethoxy)azetidine (free base) D Sulfonamide Product A->D Nucleophilic Attack B R-SO2Cl B->D C TEA C->A Deprotonates

Caption: N-Sulfonylation Reaction Scheme.

Protocol 3: Reductive Amination for Amine Library Synthesis

Reductive amination allows for the introduction of a wide range of substituents via the reaction of 3-(2-Fluoroethoxy)azetidine with aldehydes or ketones, followed by in-situ reduction of the resulting iminium ion.

Rationale for Experimental Choices:
  • Solvent: A mixture of 1,2-dichloroethane (DCE) and methanol provides good solubility for the reactants and is compatible with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other borohydrides.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate.

Detailed Protocol (per well):
  • Preparation of Stock Solutions:

    • Azetidine Stock: Prepare a 0.2 M solution of 3-(2-Fluoroethoxy)azetidine hydrochloride in a 9:1 mixture of DCE and methanol.

    • Aldehyde/Ketone Stock: Prepare 0.22 M solutions of a library of aldehydes or ketones in DCE.

    • TEA Stock: Prepare a 0.22 M solution of triethylamine in DCE.

  • Reaction Setup:

    • To each well, add 100 µL (20 µmol, 1.0 eq) of the 3-(2-Fluoroethoxy)azetidine hydrochloride stock solution.

    • Add 100 µL (22 µmol, 1.1 eq) of the TEA stock solution.

    • Add 100 µL (22 µmol, 1.1 eq) of the desired aldehyde or ketone stock solution.

    • Add a small amount (e.g., 5 µL of a 1 M solution in DCE) of acetic acid.

    • Allow the mixture to stir for 30 minutes at room temperature to facilitate iminium ion formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (9.0 mg, 42 µmol, 2.1 eq) as a solid to each well.

  • Reaction Conditions:

    • Seal the plate and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of a saturated aqueous solution of sodium bicarbonate.

    • Extract with 500 µL of DCM.

    • Isolate the organic layer and evaporate the solvent.

    • Redissolve the residue in 800 µL of DMSO for purification by preparative LC-MS.

G A 3-(2-Fluoroethoxy)azetidine D Iminium Ion A->D B R-CHO B->D C [H+] C->B Activates F Tertiary Amine Product D->F E [NaBH(OAc)3] E->D Reduces

Caption: Reductive Amination Reaction Scheme.

Purification and Analysis of the Compound Library

For compound libraries synthesized in parallel, purification is most efficiently achieved using automated preparative liquid chromatography-mass spectrometry (LC-MS).

General Purification Protocol:
  • Method Development: An initial analytical LC-MS run on a small subset of the crude reaction mixtures is recommended to determine the optimal gradient for separation.

  • Preparative LC-MS:

    • Column: A C18 reversed-phase column is generally suitable for a wide range of small molecules.

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a modifier such as 0.1% formic acid or trifluoroacetic acid is commonly used.

    • Detection: Mass-based fraction collection is highly specific and efficient. The mass of the expected product in each well is used to trigger fraction collection. UV detection can be used as a secondary trigger.

  • Post-Purification Analysis:

    • The purity of the collected fractions should be confirmed by analytical LC-MS.

    • The identity of the compounds can be confirmed by mass spectrometry and, for a representative subset, by ¹H NMR.

TechniquePurpose
Analytical LC-MS Purity assessment and identity confirmation (by mass) of the final compounds.
¹H NMR Structural confirmation of a representative subset of the library.
High-Resolution MS Accurate mass determination for further confirmation of elemental composition.

Conclusion

3-(2-Fluoroethoxy)azetidine is a highly valuable and versatile building block for the synthesis of compound libraries in drug discovery. Its unique structural and physicochemical properties make it an attractive scaffold for generating novel chemical entities with potentially improved ADME profiles. The protocols detailed in this guide for N-acylation, N-sulfonylation, and reductive amination provide a robust foundation for the efficient parallel synthesis of diverse libraries based on this promising core. The successful implementation of these methods, coupled with efficient purification and analysis, will enable the rapid exploration of new chemical space and accelerate the identification of new therapeutic leads.

References

  • Yudin, A. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Willoughby, C. A., et al. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
  • PubChem. (n.d.). 3-(2,2,2-Trifluoroethoxy)azetidine. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Automated Purification of Compound Libraries Using the Agilent 1260 Infinity Automated LC/MSD Purification System. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (2025). Rationally minimizing natural product libraries using mass spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • PubMed. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Retrieved from [Link]

  • ResearchGate. (2025). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

  • ChemRxiv. (2025). Comprehensive curation and harmonization of small molecule MS/MS libraries in Spectraverse. Retrieved from [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Ethoxy-azetidine hydrochloride. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Retrieved from [Link]

  • Agilent Technologies. (2018). Mass-Based Purification of Natural Product Impurities Using an Agilent 1260 Infinity II Preparative LC/MSD System. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Bromo-1,1,2-trifluoroethoxy)azetidine. Retrieved from [Link]

  • YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

  • PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]

  • Nature. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Retrieved from [Link]

  • Synthonix. (n.d.). Azetidine hydrochloride. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-Phenoxy-azetidine hydrochloride. Retrieved from [Link]

Troubleshooting & Optimization

troubleshooting failed reactions with 3-(2-Fluoroethoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Fluoroethoxy)azetidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges encountered when using this valuable building block. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address specific experimental failures and explain the underlying chemical principles.

Part 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties and handling of 3-(2-Fluoroethoxy)azetidine that are critical for experimental success.

Question: What are the key structural and reactivity features of 3-(2-Fluoroethoxy)azetidine?

Answer: 3-(2-Fluoroethoxy)azetidine is a saturated four-membered nitrogen heterocycle. Its reactivity is dominated by two key features:

  • Ring Strain: Like other azetidines, the four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol), which makes it more reactive than larger rings like pyrrolidines but more stable and easier to handle than aziridines.[1] This inherent strain can be exploited for ring-opening reactions under certain conditions, but for most applications, the goal is to maintain the ring's integrity.

  • Nucleophilicity of the Secondary Amine: The nitrogen atom is a secondary amine, making it a competent nucleophile for reactions such as N-alkylation, reductive amination, and acylation.[2] Its basicity is typical for a secondary amine, allowing for straightforward reactions under standard conditions. The fluoroethoxy substituent can exert a mild electron-withdrawing effect, potentially modulating the nitrogen's nucleophilicity compared to an unsubstituted azetidine.

Question: What are the recommended storage and handling conditions for 3-(2-Fluoroethoxy)azetidine?

Answer: Due to its amine functionality, 3-(2-Fluoroethoxy)azetidine can be sensitive to air and moisture over long periods. It is recommended to store the compound under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container, preferably refrigerated. As with many volatile amines, it should be handled in a well-ventilated fume hood.

Part 2: Troubleshooting Failed N-Alkylation Reactions

N-alkylation is one of the most common reactions performed with this substrate. Failures typically manifest as low conversion or the formation of complex mixtures.

Question: My N-alkylation reaction with an alkyl halide (R-X) shows no or very low conversion. What is the likely cause and how can I fix it?

Answer: The most common cause for low conversion in N-alkylation is an inappropriate choice of base and solvent relative to the reactivity of your electrophile (the alkyl halide). The secondary amine on the azetidine needs to be deprotonated or assisted by a base to effectively attack the electrophile, and the reaction must neutralize the generated acid (H-X).

Causality Explained: The reaction is an SN2 process. Its rate is dependent on the concentration of the free amine, the reactivity of the electrophile, and the solvent environment. A weak base may not sufficiently neutralize the generated H-X, leading to the protonation of the starting azetidine. The resulting ammonium salt is no longer nucleophilic, effectively shutting down the reaction.

Troubleshooting Workflow: Low Conversion in N-Alkylation

G start Low / No Conversion in N-Alkylation q1 What is the nature of your Alkyl Halide (R-X)? start->q1 a1 Unreactive (e.g., R-Cl, secondary R-Br) q1->a1 Unreactive a2 Reactive (e.g., R-I, R-Br, R-OTs) q1->a2 Reactive sol1 Action: Increase Reactivity a1->sol1 sol2 Action: Optimize Base/Solvent a2->sol2 step1a 1. Switch to a more reactive leaving group (Cl -> Br -> I -> OTs). 2. Add a catalytic amount of NaI or KI (Finkelstein reaction). sol1->step1a step2a 1. Use a stronger, non-nucleophilic base. 2. Switch to a polar aprotic solvent (DMF, DMSO). sol2->step2a

Caption: Decision tree for troubleshooting low N-alkylation yield.

Recommended Base and Solvent Combinations
BasepKaH (approx.)Recommended Solvent(s)Notes
K₂CO₃ 10.3Acetonitrile (MeCN), DMFA good starting point for reactive electrophiles like benzyl bromides or alkyl iodides.
Cs₂CO₃ 10.0Acetonitrile (MeCN), DMFMore soluble than K₂CO₃, often providing faster reaction rates.
DIPEA 11.0DCM, MeCN, DMFA non-nucleophilic organic base. Good for preventing side reactions but may be too weak for sluggish electrophiles.
NaH 36THF, DMFA very strong, deprotonating base. Use with caution at 0 °C for poorly reactive electrophiles. Ensure anhydrous conditions.
Self-Validating Protocol for a Challenging N-Alkylation
  • Setup: To a flame-dried flask under Argon, add 3-(2-Fluoroethoxy)azetidine (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Monitoring (Checkpoint 1): After 1 hour, take an aliquot of the reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS. You should see the formation of a new, less polar product spot.

  • Heating (If Necessary): If conversion is <20%, heat the reaction to 50-60 °C.

  • Monitoring (Checkpoint 2): Monitor every 2-4 hours. If the reaction stalls, consider adding another 0.2 equivalents of the alkyl halide.

  • Workup: Once complete, cool to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Part 3: Troubleshooting Failed Reductive Amination Reactions

Reductive amination is a robust method for forming C-N bonds, but failures can occur at either the imine formation or reduction step.

Question: I am performing a one-pot reductive amination with a ketone/aldehyde and my reaction is incomplete, returning mostly starting materials. What's going wrong?

Answer: This issue typically points to inefficient imine/enamine formation, which is the necessary intermediate before reduction. Imine formation is a reversible equilibrium reaction, and water is produced as a byproduct. Failure to remove this water or use appropriate conditions can prevent the reaction from proceeding.

Causality Explained: The first step is the nucleophilic attack of the azetidine on the carbonyl carbon, followed by dehydration to form an iminium ion (from aldehydes) or an enamine (from ketones). This dehydration step is often rate-limiting and reversible. According to Le Châtelier's principle, the equilibrium can be shifted towards the product by removing water or by using a mild acid catalyst to facilitate dehydration.

Key Parameters for Successful Reductive Amination

G cluster_0 Reaction Parameters pH pH Control (Acid Catalyst) Outcome Successful Reductive Amination pH->Outcome Facilitates Dehydration Water Water Removal Water->Outcome Shifts Equilibrium Reducer Reducing Agent Reducer->Outcome Reduces Iminium/Enamine Selectively

Caption: Interplay of key factors in reductive amination.

Troubleshooting Steps & Recommended Reagents
  • Add an Acid Catalyst: A small amount of acetic acid (AcOH, ~5-10 mol%) can significantly accelerate imine formation.[3]

  • Remove Water: If using a solvent like Toluene or DCE, employ a Dean-Stark apparatus. For other solvents, adding a drying agent like powdered molecular sieves (3Å or 4Å) directly to the reaction flask is highly effective.

  • Choose the Right Reducing Agent: The choice of hydride reagent is critical. It must be mild enough not to reduce the starting aldehyde/ketone but reactive enough to reduce the in-situ formed iminium/enamine.

Reducing AgentAbbreviationKey Characteristics
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Highly Recommended. Mild, selective for imines/enamines in the presence of carbonyls. Tolerates mild acid.[4]
Sodium CyanoborohydrideNaBH₃CNEffective and selective, but highly toxic (releases HCN in acidic conditions). STAB is a safer alternative.[4][5]
Sodium BorohydrideNaBH₄Generally too reactive; will reduce the starting carbonyl. Can be used in a two-step procedure (pre-form imine, then add NaBH₄).[3]
Self-Validating Protocol for One-Pot Reductive Amination
  • Setup: In a flask, dissolve the aldehyde/ketone (1.0 equiv) and 3-(2-Fluoroethoxy)azetidine (1.1 equiv) in an anhydrous solvent like Dichloromethane (DCM) or Dichloroethane (DCE) at a 0.1 M concentration.

  • Imine Formation: Add powdered 4Å molecular sieves and stir for 1-2 hours at room temperature.

  • Monitoring (Checkpoint): Analyze a small aliquot by LC-MS. You should observe the formation of the iminium ion/enamine intermediate and the consumption of the starting materials. If little to no intermediate is formed, add 5 mol% acetic acid and stir for another hour.

  • Reduction: Once imine formation is evident, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise at room temperature. The reaction is often mildly exothermic.

  • Reaction Completion: Stir overnight at room temperature. Monitor by TLC or LC-MS until the intermediate is fully consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed.

Part 4: Troubleshooting Failed Amide Coupling Reactions

Forming an amide bond between the azetidine and a carboxylic acid requires activation of the acid. Incomplete reactions or side products are common issues.

Question: My amide coupling reaction using a standard coupling reagent (like EDC/HOBt) is sluggish and gives a poor yield. What should I try next?

Answer: Sluggish amide coupling reactions with this substrate can be due to several factors: steric hindrance, suboptimal activation of the carboxylic acid, or an inappropriate base. The fluoroethoxy group, while not excessively large, can still present more steric bulk than a simple alkyl group.

Causality Explained: Amide coupling proceeds by first activating the carboxylic acid with a coupling reagent (e.g., a carbodiimide like EDC) to form a highly reactive intermediate (an O-acylisourea).[6] This intermediate is then attacked by the amine. Additives like HOBt or HOAt trap the O-acylisourea to form a more stable but still highly reactive activated ester, which minimizes side reactions like racemization.[6][7] If this activation is inefficient or if the subsequent nucleophilic attack by the azetidine is slow, the activated intermediate can decompose, leading to low yields.

Hierarchy of Amide Coupling Reagents

For challenging couplings, moving to a more potent "second-generation" uronium- or phosphonium-based coupling reagent is often the best solution.

Reagent TypeExamplesWhen to Use
CarbodiimideEDC, DCC, DICStandard, cost-effective choice for simple, unhindered substrates. Often used with HOBt or HOAt.[6]
Uronium/AminiumHATU , HBTUHighly effective for hindered amines or acids. Generally faster and higher yielding than carbodiimides. HATU is often superior for preventing racemization.
PhosphoniumPyBOP, PyAOPVery powerful activators, useful in the most difficult cases, including solid-phase synthesis.
Self-Validating Protocol for a HATU-Mediated Amide Coupling
  • Setup: To a flask, add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and anhydrous DMF (0.1 M).

  • Activation: Stir the mixture for 5-10 minutes at room temperature. You may observe a color change as the activated ester forms.

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv).

  • Amine Addition: Add a solution of 3-(2-Fluoroethoxy)azetidine (1.2 equiv) in a small amount of DMF.

  • Monitoring (Checkpoint): After 30 minutes, analyze the reaction by LC-MS. For most substrates, the reaction should be >50% complete.

  • Reaction Completion: Stir for 2-4 hours at room temperature. The reaction is typically complete within this timeframe.

  • Workup: Dilute the reaction mixture with water and extract with Ethyl Acetate. Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to afford the crude amide, which can be purified by chromatography or crystallization.

References

  • G. V. G. BARBOSA, "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," RSC Publishing, 2021. [Link]

  • T. M. Bott and F. G. West, "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES," HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

  • Google Patents, "CN105384673B - The synthetic method of 3 fluoro azetidine deriv
  • A. de la Torre, et al., "Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes," National Institutes of Health, 2021. [Link]

  • J. O. Ombito, et al., "Recent progress in synthesis of 3-functionalized azetidines," ResearchGate, 2020. [Link]

  • H. Yoda, et al., "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines," National Institutes of Health, 2023. [Link]

  • S. J. Al-Jibouri, "Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines," ResearchGate, 2020. [Link]

  • J. Ashenhurst, "Reductive Amination, and How It Works," Master Organic Chemistry, 2017. [Link]

  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)." [Link]

  • P. G. Wang, et al., "Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides," Carbohydrate Polymers, 2017. [Link]

  • A. M. Taylor, et al., "Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines," ResearchGate, 2020. [Link]

  • J-B. G. L. Ma, et al., "Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines," Journal of the American Chemical Society, 2020. [Link]

  • PubChem, "3-(2,2,2-Trifluoroethoxy)azetidine," PubChem. [Link]

  • Organic Chemistry Portal, "Amide synthesis by acylation." [Link]

  • K. Holsinger, "Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions," Digital Commons @ Butler University, 2011. [Link]

  • Aapptec Peptides, "Coupling Reagents." [Link]

  • J. B. T. Herrera, et al., "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery," National Institutes of Health, 2022. [Link]

  • Fisher Scientific, "Amide Synthesis." [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with 3-(2-Fluoroethoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions for coupling reactions involving 3-(2-Fluoroethoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient experimentation. The inherent ring strain of the azetidine core imparts unique reactivity, which, when properly harnessed, provides a powerful tool in medicinal chemistry.[1] This guide will equip you with the knowledge to navigate the nuances of working with this versatile building block.

I. Understanding the Reactivity of 3-(2-Fluoroethoxy)azetidine

The reactivity of 3-(2-fluoroethoxy)azetidine is primarily centered around the nucleophilic secondary amine. The azetidine ring's strain of approximately 25.4 kcal/mol makes it more reactive than its five-membered pyrrolidine analogue, yet generally more stable and easier to handle than the highly strained three-membered aziridines.[1] The 3-(2-fluoroethoxy) substituent introduces both steric bulk and electronic effects that must be considered during reaction optimization. The electron-withdrawing nature of the fluoroethoxy group can slightly diminish the nucleophilicity of the azetidine nitrogen, potentially requiring more forcing reaction conditions compared to unsubstituted azetidine.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for 3-(2-Fluoroethoxy)azetidine?

A1: The most prevalent coupling reactions involving 3-(2-Fluoroethoxy)azetidine are:

  • Buchwald-Hartwig Amination: For the formation of N-aryl or N-heteroaryl bonds.[2][3][4]

  • Reductive Amination: To couple with aldehydes and ketones.[5][6][7]

  • Amide Coupling: For the formation of amide bonds with carboxylic acids or their activated derivatives.[8][9]

  • Nucleophilic Substitution: Reaction with alkyl halides to form N-alkylated products.

Q2: How should I handle 3-(2-Fluoroethoxy)azetidine hydrochloride salt before use?

A2: 3-(2-Fluoroethoxy)azetidine is often supplied as a hydrochloride salt for improved stability and handling. The free base is required for most coupling reactions. To neutralize the salt, you can treat it with an aqueous solution of a mild base like sodium bicarbonate or a stronger base like sodium hydroxide, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer should then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. It is crucial to ensure the free base is completely dry, as residual water can interfere with many coupling reactions.

Q3: What is the impact of the 3-(2-fluoroethoxy) substituent on reactivity?

A3: The 3-(2-fluoroethoxy) group has two main effects:

  • Steric Hindrance: It can sterically hinder the approach of bulky reagents to the nitrogen atom. This may necessitate the use of less sterically demanding catalysts, ligands, or coupling partners.

  • Electronic Effect: The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the azetidine nitrogen. This might require slightly more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases) compared to unsubstituted azetidine.

Q4: Are there any known side reactions to be aware of?

A4: A potential side reaction, particularly under harsh acidic or Lewis acidic conditions, is the ring-opening of the azetidine.[10] This is due to the inherent ring strain. It is therefore crucial to carefully select reaction conditions to minimize this pathway. In some cases, especially with highly reactive electrophiles, over-alkylation or over-arylation can occur, though this is less common with secondary amines like azetidines compared to primary amines.

III. Troubleshooting Guide

This section addresses common issues encountered during the coupling of 3-(2-Fluoroethoxy)azetidine and provides systematic troubleshooting strategies.

A. Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Salt Neutralization Ensure complete conversion of the hydrochloride salt to the free base. Test the pH of the aqueous layer after extraction to confirm it is basic.The protonated azetidine is not nucleophilic and will not participate in the coupling reaction.
Inactive Catalyst (for Buchwald-Hartwig) Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation.Palladium catalysts, especially in their Pd(0) active form, can be sensitive to air and moisture.
Inappropriate Base The choice of base is critical. For Buchwald-Hartwig, consider stronger, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃. For reductive amination, the reaction is often run under mildly acidic conditions to promote imine formation. For amide coupling with coupling agents like HATU, a non-nucleophilic organic base like DIPEA is typically used.The base plays multiple roles, including deprotonating the azetidine, activating the catalyst, and neutralizing any acid formed during the reaction. The optimal base depends on the specific reaction mechanism.
Low Reaction Temperature Incrementally increase the reaction temperature in 10-20 °C intervals.The reduced nucleophilicity of the azetidine due to the fluoroethoxy group may require higher thermal energy to overcome the activation barrier.
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS and extend the reaction time if starting materials are still present.Some coupling reactions with sterically hindered or electronically deactivated substrates can be slow.
Solvent Effects Ensure the use of anhydrous solvents. For palladium-catalyzed reactions, polar aprotic solvents like dioxane, toluene, or DMF are common. For reductive amination, solvents like dichloroethane (DCE) or methanol are often used.The solvent can influence the solubility of reagents, the stability of intermediates, and the overall reaction rate. Water can deactivate catalysts and reagents.
B. Formation of Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Ring-Opening of Azetidine Avoid strongly acidic conditions. If a Lewis acid is required, use it in catalytic amounts and at low temperatures.The strained four-membered ring is susceptible to cleavage under harsh acidic conditions.[10]
Side Reactions of the Fluoroethoxy Group While generally stable, consider the possibility of elimination or other side reactions under very strong basic conditions and high temperatures. If suspected, screen alternative, milder bases.The fluoroethoxy group is relatively robust, but extreme conditions can sometimes lead to unexpected reactivity.
Homocoupling of Aryl Halide (Buchwald-Hartwig) Ensure an inert atmosphere (nitrogen or argon) is maintained throughout the reaction. Use high-purity reagents.Oxygen can interfere with the catalytic cycle and promote side reactions like the homocoupling of the aryl halide.
Incomplete Reduction of Imine (Reductive Amination) Ensure the reducing agent is added in sufficient excess and is active. Common reducing agents include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[11]The intermediate imine or iminium ion must be efficiently reduced to the desired amine product.[7]

IV. Experimental Protocols

A. General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the N-arylation of 3-(2-Fluoroethoxy)azetidine with an aryl bromide.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow start Start reagents Combine Aryl Bromide, 3-(2-Fluoroethoxy)azetidine, Pd Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reagents->solvent degas Degas the Mixture (e.g., N2 bubbling) heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature filter Filter through Celite cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • 3-(2-Fluoroethoxy)azetidine (free base)

  • Aryl bromide

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-palladacycle)

  • Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), palladium pre-catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.5 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add a solution of 3-(2-Fluoroethoxy)azetidine (1.1-1.5 equiv) in the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table of Recommended Starting Conditions for Buchwald-Hartwig Amination:

ParameterCondition
Aryl Halide Aryl bromide or iodide
Azetidine 1.2 equivalents
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.5 equivalents)
Solvent Toluene
Temperature 100 °C
B. General Protocol for Reductive Amination

This protocol describes the coupling of 3-(2-Fluoroethoxy)azetidine with an aldehyde.

Diagram of the Reductive Amination Workflow:

Reductive_Amination_Workflow start_ra Start reagents_ra Combine Aldehyde and 3-(2-Fluoroethoxy)azetidine start_ra->reagents_ra solvent_ra Add Anhydrous Solvent (e.g., DCE) reagents_ra->solvent_ra acid_ra Add Acetic Acid (optional, catalytic) solvent_ra->acid_ra stir_ra Stir at Room Temperature reducing_agent Add Reducing Agent (e.g., STAB) stir_ra->reducing_agent monitor_ra Monitor by TLC or LC-MS reducing_agent->monitor_ra quench_ra Quench with Saturated Aqueous NaHCO₃ extract_ra Extract with Organic Solvent quench_ra->extract_ra purify_ra Column Chromatography extract_ra->purify_ra end_ra Isolated Product purify_ra->end_ra

Caption: Reductive Amination Workflow.

Materials:

  • 3-(2-Fluoroethoxy)azetidine (free base)

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous solvent (e.g., dichloroethane (DCE), tetrahydrofuran (THF), or methanol)

  • Acetic acid (optional, as a catalyst for imine formation)

Procedure:

  • To a reaction vessel, add the aldehyde or ketone (1.0 equiv) and 3-(2-Fluoroethoxy)azetidine (1.1-1.5 equiv).

  • Add the anhydrous solvent.

  • If desired, add a catalytic amount of acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (1.5-2.0 equiv) portion-wise to control any effervescence.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table of Recommended Starting Conditions for Reductive Amination:

ParameterCondition
Carbonyl Compound Aldehyde
Azetidine 1.2 equivalents
Reducing Agent Sodium triacetoxyborohydride (1.5 equivalents)
Solvent Dichloroethane (DCE)
Temperature Room Temperature

V. References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(16), 3645-3663. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245373. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49386. [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. [Link]

  • He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. [Link]

  • G. He, Y. Zhao, S. Zhang, C. Lu, G. Chen. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. J. Am. Chem. Soc., 134, 3-6.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]

  • He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3–6.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.

  • ResearchGate. (2025). N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. [Link]

  • PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. [Link]

  • ACS Publications. (n.d.). Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. [Link]

  • The Royal Society of Chemistry. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. [Link]

  • Chem-Space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • YouTube. (2019). Buchwald-Hartwig coupling. [Link]

  • Royal Society of Chemistry. (2021). Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis. [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. [Link]

Sources

stability issues of 3-(2-Fluoroethoxy)azetidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Fluoroethoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this valuable building block. Azetidines are prized for their unique conformational rigidity and vectoral properties in drug design, but their inherent ring strain can lead to specific stability issues under both acidic and basic conditions.[1][2][3] This document provides in-depth, cause-and-effect explanations for these issues and offers practical, validated protocols to troubleshoot and ensure the integrity of your experiments.

Core Concepts: Why Azetidine Stability Can Be a Concern

The reactivity of the azetidine ring is primarily driven by its significant ring strain (approx. 25.4 kcal/mol).[1] While this strain is less severe than that of aziridines, making azetidines generally easier to handle, it still renders the ring susceptible to cleavage under certain conditions.[1][4] The key to managing the stability of 3-(2-Fluoroethoxy)azetidine lies in understanding the reactivity of the nitrogen atom's lone pair and the susceptibility of the C-N bonds to nucleophilic attack, particularly when the nitrogen is protonated.

Part 1: Troubleshooting Under Acidic Conditions

The most significant stability concern for azetidines is their degradation in acidic media.[2][5][6] This process is initiated by the protonation of the basic nitrogen atom, which dramatically increases the ring strain and activates the ring for nucleophilic attack and subsequent opening.[5][7]

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: I'm seeing my compound disappear during an acidic workup (e.g., HCl wash). What is happening?

A1: You are likely observing an acid-mediated ring-opening of the azetidine. The mechanism involves two key steps:

  • Protonation: The azetidine nitrogen, being a secondary amine, is basic and will be readily protonated by a strong acid to form a highly strained azetidinium ion.

  • Nucleophilic Attack: The positively charged azetidinium ion is now an excellent electrophile. Even weak nucleophiles present in your reaction mixture (like water, chloride ions, or other solvents/reagents) can attack one of the ring carbons, leading to irreversible ring cleavage. The product is typically a substituted 3-amino-1-propanol derivative.

This degradation pathway is highly dependent on the pH; the rate of decomposition increases significantly at lower pH values.[5]

Q2: My reaction mixture contains both 3-(2-Fluoroethoxy)azetidine and a Lewis acid (e.g., Sc(OTf)₃, La(OTf)₃). Could this be causing degradation?

A2: Yes, Lewis acids can also promote ring-opening.[1] The Lewis acid coordinates to the lone pair of the azetidine nitrogen, which is mechanistically similar to protonation. This coordination polarizes the C-N bonds, making the ring carbons highly susceptible to nucleophilic attack. This is a known reactivity pathway used synthetically to open azetidine rings.[8] If your goal is not ring-opening, you should avoid strong Lewis acids or use them at very low temperatures with careful monitoring.

Q3: How does the 3-(2-Fluoroethoxy) substituent affect the stability in acid?

A3: The 2-fluoroethoxy group is electron-withdrawing due to the high electronegativity of the fluorine atom. This inductive effect will decrease the basicity of the azetidine nitrogen.[9] A lower basicity means the nitrogen is less readily protonated. Consequently, 3-(2-Fluoroethoxy)azetidine is expected to be more stable under acidic conditions than an unsubstituted or alkyl-substituted azetidine. However, it is not immune to degradation, especially under strongly acidic conditions (e.g., pH < 2).[5]

Visualizing Acidic Degradation

The following diagram illustrates the general mechanism for the acid-catalyzed ring-opening of 3-(2-Fluoroethoxy)azetidine by a generic nucleophile (Nu⁻).

Caption: Acid-catalyzed ring-opening of the azetidine.

Part 2: Troubleshooting Under Basic Conditions

While azetidines are generally more stable under basic conditions than acidic ones, certain issues can still arise, particularly with strong bases or specific reaction types.

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: Is 3-(2-Fluoroethoxy)azetidine stable to common bases like K₂CO₃, Et₃N, or NaOH?

A1: Generally, yes. The azetidine ring itself is not prone to cleavage by common organic or inorganic bases. The N-H proton can be deprotonated by very strong bases (like organolithiums), but this does not typically lead to ring degradation. For most applications, such as using it as a nucleophile in an Sₙ2 reaction or as a base scavenger, it will remain intact in the presence of carbonate, amine, or hydroxide bases.

Q2: I am trying to perform an elimination reaction on a substrate using a strong, non-nucleophilic base like DBU or t-BuOK, and my azetidine seems to be reacting. Why?

A2: While the azetidine is the intended nucleophile or base in many reactions, in the presence of a very strong base and a suitable leaving group, it could potentially undergo an elimination reaction itself, although this is less common. A more likely scenario is that the strong base is promoting an unintended side reaction with another functional group in your molecule or causing rearrangement of related azetine intermediates.

Q3: Can the fluoroethoxy group cause stability issues under basic conditions?

A3: It is possible, though unlikely under typical conditions. A very strong base could potentially initiate an elimination of fluoride from the ethoxy side chain (E2 elimination), but this would require harsh conditions (e.g., high temperatures and a very strong, hindered base). For most standard synthetic protocols, this pathway is not a primary concern.

Part 3: Recommended Protocols & Methodologies

To proactively assess the stability of 3-(2-Fluoroethoxy)azetidine in your specific reaction matrix, a forced degradation study is highly recommended.[10] This allows you to identify potential degradants and establish safe operating limits for pH, temperature, and time.

Protocol: Rapid Stability Screen for Acidic Conditions

This protocol provides a framework for quickly assessing the stability of your compound to acid.

Objective: To determine the approximate half-life (T₁/₂) of 3-(2-Fluoroethoxy)azetidine under representative acidic conditions.

Materials:

  • 3-(2-Fluoroethoxy)azetidine (as a stock solution in a compatible solvent, e.g., Acetonitrile or DMSO)

  • Acidic buffer or solution (e.g., pH 2 HCl/KCl buffer, 0.1 M HCl)

  • Quenching solution (e.g., 1 M NaOH or saturated NaHCO₃)

  • Analytical system: HPLC-UV or LC-MS

Methodology:

  • Preparation: Prepare a sample by diluting the stock solution of your azetidine into the acidic solution to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL). Prepare a "Time Zero" (T₀) sample by immediately quenching an aliquot of this solution with an equivalent volume of the quenching solution.

  • Incubation: Incubate the remaining acidic sample solution at a controlled temperature (e.g., room temperature or 40 °C).

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture and immediately quench it with the basic solution.

  • Analysis: Analyze all samples (T₀ and subsequent time points) by HPLC-UV or LC-MS. Monitor the peak area of the parent compound.

  • Interpretation: Compare the peak area of the parent compound at each time point to the T₀ sample. A significant decrease indicates degradation.[5] You can plot the percentage remaining vs. time to estimate the half-life.

Data Summary: Recommended Screening Conditions

The following table provides starting points for forced degradation studies as recommended by ICH guidelines.[11] The goal is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[11]

ConditionReagent/ParameterTypical DurationPurpose
Acid Hydrolysis 0.1 M to 1 M HCl2 hours to 7 daysSimulates gastric fluid; assesses susceptibility to acid-catalyzed ring opening.
Base Hydrolysis 0.1 M to 1 M NaOH2 hours to 7 daysAssesses stability to strong base; generally low risk for this compound.
Oxidation 3% - 30% H₂O₂24 hoursTests for susceptibility to oxidation; the nitrogen lone pair can be a target.
Thermal Stress 60 °C - 80 °C (in solution)24 hours to 7 daysEvaluates intrinsic thermal stability.
Photostability ICH-compliant light chamberPer ICH Q1BDetermines if the compound is light-sensitive.
Logical Workflow for Troubleshooting

If you suspect instability, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution_acid Acidic Solution Path cluster_solution_base Basic Solution Path A Low yield or unexpected byproducts observed B Are acidic conditions (pH < 5) present? A->B C Is a strong base (e.g., t-BuOK) used? B->C No D Likely acid-mediated ring-opening B->D Yes C->A No (Re-evaluate other parameters) F Possible side reaction or elimination C->F Yes E 1. Use milder acid (e.g., AcOH) 2. Run reaction at lower temp (0 °C) 3. Use non-aqueous workup 4. Use Boc-protected azetidine D->E G 1. Use a weaker base (e.g., K₂CO₃) 2. Screen alternative solvents 3. Lower reaction temperature F->G

Caption: A decision tree for troubleshooting stability issues.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]

  • St. Jean, D. J., Jr., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]

  • Zhang, D., et al. (2021). Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Gallery. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]

  • St. Jean, D. J., Jr., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113. [Link]

  • Van den Bossche, M., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 201, 114115. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8519-8525. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Jacobsen, E. N., et al. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. Stack Exchange. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Brandalise, M., et al. (2017). STABILITY-INDICATING METHOD FOR DETERMINATION OF TIZANIDINE HYDROCHLORIDE IN PHARMACEUTICAL LC-CAD METHOD USING CHEMOMETRIC APPROACH. ResearchGate. [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Douglas, C. J., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3355–3368. [Link]

  • Gembus, V., et al. (2016). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 22(34), 12039-12046. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Angeloni, S., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4707-4722. [Link]

  • Panda, S., et al. (2025). Ring-opening of azetidines. ResearchGate. [Link]

  • St. Jean, D. J., Jr., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. AJRC. [Link]

  • LibreTexts. (2025). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

  • Akiyama, T., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters, 77, 153255. [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

Sources

Technical Support Center: Characterizing 3-(2-Fluoroethoxy)azetidine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical characterization of 3-(2-fluoroethoxy)azetidine and its derivatives. As a Senior Application Scientist, I've designed this guide to address the unique and often complex challenges researchers encounter when working with this class of fluorinated heterocycles. The inherent properties of the strained azetidine ring, combined with the influence of the fluoroethoxy moiety, demand specialized analytical approaches.[1][2] This guide provides troubleshooting FAQs, detailed protocols, and the underlying scientific principles to help you achieve accurate and reproducible results.

Section 1: Chromatographic Analysis – Achieving Peak Performance

The polarity and basicity of the azetidine nitrogen can often lead to challenging chromatographic separations. This section addresses common issues encountered during HPLC, UPLC, and GC analysis.

Frequently Asked Questions (Chromatography)

Q1: My primary analyte peak is showing significant tailing on a standard C18 (reversed-phase) column. What is causing this and how can I fix it?

A: This is a classic issue caused by the interaction of the basic azetidine nitrogen with acidic silanol groups present on the surface of silica-based columns. This secondary interaction leads to poor peak shape.

Troubleshooting Steps:

  • Mobile Phase Modification: The most straightforward solution is to add a competing base or an acid to your mobile phase.

    • Acidic Mobile Phase: Add 0.1% formic acid or trifluoroacetic acid (TFA) to both your aqueous and organic phases. This protonates the azetidine nitrogen, ensuring a consistent charge state and minimizing interactions with silanols.

    • Basic Mobile Phase: Add 0.1% ammonium hydroxide or triethylamine (TEA). This deprotonates the silanol groups, reducing their ability to interact with your analyte. Note: Ensure your column is stable at higher pH.

  • Column Selection: If mobile phase modification is insufficient, consider a different stationary phase.

    • End-capped Columns: Use a column with advanced end-capping to minimize exposed silanols.

    • Hybrid Silica Columns: Columns based on hybrid organic/inorganic particles often exhibit better peak shape for basic compounds at low pH.

  • Consider HILIC: For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase, providing better retention and peak shape.

Q2: I'm observing a new, small peak that grows over time as my samples sit in the autosampler. Is this degradation?

A: It is highly probable. The strained four-membered azetidine ring can be susceptible to ring-opening, particularly under acidic conditions, which can be exacerbated by prolonged exposure to mobile phases containing acids like TFA.[3]

Preventative Measures:

  • Control Temperature: Keep the autosampler temperature low (4-10 °C) to slow down degradation kinetics.

  • Limit Sample Incubation Time: Analyze samples as quickly as possible after preparation. Avoid letting them sit in the autosampler for extended periods.

  • pH Considerations: If using an acidic mobile phase, formic acid is often a less harsh alternative to TFA and may reduce the rate of degradation.

  • Forced Degradation Study: To confirm, perform a forced degradation study by intentionally exposing your sample to acidic, basic, and oxidative conditions to see if the impurity peak matches any of the resulting degradants.[3]

Workflow for HPLC Method Development

Below is a workflow diagram for developing a robust HPLC method for a novel 3-(2-fluoroethoxy)azetidine derivative.

hplc_workflow cluster_prep Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_optim Phase 3: Optimization cluster_troubleshoot Phase 4: Troubleshooting start Prepare Analyte (1 mg/mL in 50:50 ACN/H2O) screen Screen on C18 Column (0.1% Formic Acid in ACN/H2O) start->screen eval Evaluate Peak Shape & Retention screen->eval good_peak Good Peak Shape? eval->good_peak optimize Optimize Gradient & Flow Rate good_peak->optimize Yes troubleshoot Modify Mobile Phase (e.g., add TEA) or Change Column good_peak->troubleshoot No validate Method Validation (Linearity, Precision) optimize->validate end end validate->end Final Method troubleshoot->screen Re-screen

Caption: HPLC method development workflow for azetidine derivatives.

Section 2: Mass Spectrometry (MS) – Deciphering the Fragments

The combination of the azetidine ring and the fluoroethoxy side chain can produce unique fragmentation patterns. Accurate mass measurement is critical for confirming elemental composition.

Frequently Asked Questions (MS)

Q1: What are the expected major fragments for 3-(2-fluoroethoxy)azetidine in positive-ion ESI-MS/MS?

A: In positive mode Electrospray Ionization (ESI), you will first observe the protonated molecule [M+H]⁺. In MS/MS analysis, the fragmentation is typically directed by the protonated amine. Key expected fragmentation pathways include:

  • Loss of the Fluoroethoxy Group: Cleavage of the ether bond is common, leading to a fragment corresponding to the protonated 3-hydroxyazetidine.

  • Ring Opening/Cleavage: The strained azetidine ring can fragment in several ways, often initiated by the charge on the nitrogen. This can lead to the loss of ethene (C₂H₄) or other small neutral molecules. The specific fragmentation will be highly dependent on the collision energy used.

  • Side-chain Fragmentation: You may also observe fragmentation within the fluoroethoxy side chain, such as the loss of formaldehyde (CH₂O).

Proposed Fragmentation Pathway

ms_fragmentation parent [M+H]⁺ 3-(2-Fluoroethoxy)azetidine frag1 Fragment 1 [M+H - C₂H₄FO]⁺ (Loss of Fluoroethoxy Radical) parent->frag1 - CH₂CH₂O•F frag2 Fragment 2 [M+H - C₂H₄]⁺ (Ring Cleavage) parent->frag2 - C₂H₄ frag3 Fragment 3 [C₂H₄F]⁺ (Side-chain Fragment) parent->frag3 Complex Rearrangement

Caption: Proposed ESI-MS/MS fragmentation of 3-(2-fluoroethoxy)azetidine.

Protocol: High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

This protocol ensures accurate mass measurement for verifying the elemental composition of your product.

ParameterRecommended SettingRationale
Instrument Orbitrap or TOF Mass SpectrometerRequired for high-resolution and mass accuracy (<5 ppm).
Ionization Mode Positive ESIThe basic azetidine nitrogen is readily protonated.
Scan Mode Full Scan (MS1)To detect the [M+H]⁺ ion.
Mass Range 100 - 500 m/z (adjust as needed)Should comfortably include the mass of your target molecule.
Resolution >60,000To resolve the target ion from potential isobaric interferences.
Calibration Calibrate immediately before runUse a standard calibrant mix to ensure mass accuracy.
Lock Mass Use an internal lock massTo correct for any mass drift during the analysis.

Section 3: NMR Spectroscopy – Navigating Spin-Spin Couplings

The presence of fluorine adds a layer of complexity to NMR spectra due to heteronuclear coupling (J-coupling) between ¹⁹F and nearby ¹H and ¹³C nuclei.

Frequently Asked Questions (NMR)

Q1: The ¹H NMR signals for the protons near the fluoroethoxy group are complex and difficult to interpret. How can I simplify this?

A: The complexity arises from J-coupling between the protons and the fluorine atom through two bonds (²JHF) and three bonds (³JHF). These coupling constants can be similar in magnitude to proton-proton couplings, creating complex multiplets.

Solutions:

  • ¹⁹F-Decoupled ¹H NMR: The most effective method is to run a proton NMR experiment while simultaneously decoupling the fluorine channel. This will cause all the H-F couplings to collapse, simplifying the multiplets into more recognizable patterns (e.g., a triplet of triplets might become a simple triplet).

  • ¹⁹F NMR: Run a standard ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent probe for structural confirmation.[4][5] The multiplicity in the ¹⁹F spectrum will confirm its coupling to adjacent protons (e.g., a triplet for the -OCH₂CF H₂).

  • 2D NMR (HSQC/HMBC):

    • ¹H-¹³C HSQC: This experiment correlates protons directly to the carbons they are attached to, helping to assign the carbons of the fluoroethoxy group.

    • ¹H-¹³C HMBC: This experiment shows correlations between protons and carbons over 2-3 bonds. It is invaluable for confirming the connectivity between the azetidine ring and the ether oxygen of the side chain.

Q2: How can I definitively assign the carbons in the fluoroethoxy side chain in my ¹³C NMR spectrum?

A: The carbons in the side chain will appear as multiplets due to C-F coupling. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling (¹JCF, typically 150-250 Hz), while the adjacent carbon (C-C-F) will show a smaller two-bond coupling (²JCF, typically 15-30 Hz). A ¹³C experiment with ¹⁹F decoupling can be run to simplify these signals to singlets, but the coupling information is highly diagnostic and should be analyzed first.

Protocol: Key NMR Experiments for Structural Elucidation
  • Standard ¹H NMR:

    • Solvent: CDCl₃ or DMSO-d₆

    • Action: Acquire a standard high-resolution spectrum to observe all proton signals and their complex multiplicities.

  • Standard ¹⁹F NMR:

    • Action: Acquire a proton-coupled ¹⁹F spectrum. This provides the fluorine chemical shift and its coupling to neighboring protons, confirming the -CH₂-F environment.[6]

  • ¹⁹F-Decoupled ¹H NMR:

    • Action: Set up a proton experiment with fluorine decoupling. Compare this spectrum to the standard ¹H to identify which protons were coupled to fluorine.

  • ¹H-¹³C HSQC:

    • Action: Run a standard HSQC experiment to correlate each proton with its directly attached carbon. This is crucial for unambiguous assignment of the CH₂ groups in the side chain and the CH/CH₂ groups in the azetidine ring.

  • ¹H-¹³C HMBC:

    • Action: Acquire an HMBC spectrum to see long-range (2-3 bond) correlations. Look for the key correlation from the azetidine C3-H proton to the C1 carbon of the fluoroethoxy side chain (-O-C H₂-), which definitively proves the connectivity.

Section 4: Stability and Degradation

Understanding the stability of your compound is crucial for accurate analysis and for predicting its shelf-life.

Frequently Asked Questions (Stability)

Q1: What are the primary degradation pathways for 3-(2-fluoroethoxy)azetidine?

A: Two main areas of concern are the azetidine ring and the ether linkage.

  • Azetidine Ring Opening: As a strained ring, it can undergo nucleophilic attack and ring-opening, a process often catalyzed by acid or heat.[3] This can lead to the formation of isomeric amino alcohol derivatives.

  • Ether Cleavage: While generally stable, the ether bond can be cleaved under harsh acidic conditions (e.g., HBr, HI), though this is less likely under typical analytical conditions.

  • De-fluoroethoxylation: Elimination of the side chain to form an azetidin-3-ol derivative is a possibility, especially if the N-substituent is an electron-withdrawing group.

Q2: How do I set up a basic forced degradation study?

A: A forced degradation study helps to identify potential degradants and establish the stability-indicating nature of your analytical method.[7]

  • Prepare Stock Solutions: Create several aliquots of your compound at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for several hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat a solid sample or solution at an elevated temperature (e.g., 100 °C).

  • Analysis: At various time points, neutralize the acidic/basic samples and analyze all stressed samples by your HPLC-MS method. Compare the chromatograms to a control sample to identify and quantify the degradation products.

References

  • Wessjohann, L. A., et al. (2003). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry. Available at: [Link]

  • Štefane, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • Vogel, H. J., et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • PubChem. 3-(2,2,2-Trifluoroethoxy)azetidine. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Janssen, E., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • RSC Publishing. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Royal Society of Chemistry. Available at: [Link]

  • Couty, F., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

  • DTIC. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. Defense Technical Information Center. Available at: [Link]

  • Wiley-VCH. (2008). Fluorinated Heterocyclic Compounds. Available at: [Link]

  • ACS Publications. (2023). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Available at: [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry-2. Acylation. European Journal of Mass Spectrometry. Available at: [Link]

  • Machado, J., et al. (2023). Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Oxford Instruments. NMR | Fluorine Spectroscopy. Available at: [Link]

  • ResearchGate. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Available at: [Link]

  • Gademann, K., et al. (2020). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

  • Piel, J., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link]

  • University of St Andrews. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. Available at: [Link]

  • Svendsen, Ø., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Analytik Jena. Fluorine Analysis. Available at: [Link]

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  • NIST. Acetamide, 2-fluoro-. NIST Chemistry WebBook. Available at: [Link]

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Validation & Comparative

comparing reactivity of 3-(2-Fluoroethoxy)azetidine with other azetidines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Azetidine Scaffold and the Quest for Tuned Reactivity

The azetidine motif has become a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, enhanced solubility, and reduced lipophilicity.[1] As a saturated, four-membered nitrogen-containing heterocycle, its inherent ring strain of approximately 25.4 kcal/mol dictates its unique reactivity, positioning it as a versatile building block for complex molecular architectures.[2] This reactivity, while advantageous, necessitates a nuanced understanding of how substituents on the azetidine ring modulate its behavior in chemical transformations. This guide provides an in-depth comparison of the reactivity of 3-(2-Fluoroethoxy)azetidine with other commonly employed azetidines, offering both theoretical insights and practical, data-driven experimental comparisons. For researchers engaged in the synthesis of novel therapeutics, a comprehensive grasp of these reactivity profiles is paramount for predictable and efficient molecular design.

The Influence of the 3-(2-Fluoroethoxy) Substituent: An Electronic and Steric Perspective

The reactivity of the nitrogen atom in the azetidine ring is primarily governed by its nucleophilicity and basicity. These properties are, in turn, influenced by the electronic and steric nature of the substituents on the ring. The 3-(2-Fluoroethoxy) group in the target molecule introduces a unique combination of these effects.

Steric Effects: The 3-(2-Fluoroethoxy) group is bulkier than a simple hydrogen or methoxy group. This increased steric hindrance around the nitrogen atom can impede the approach of electrophiles, thereby slowing down the rate of reactions such as N-alkylation and N-acylation.

To empirically validate these theoretical considerations, a series of comparative experiments are proposed and their expected outcomes discussed in the subsequent sections.

Comparative Reactivity Analysis: Experimental Framework

To provide a quantitative comparison, we will evaluate the reactivity of 3-(2-Fluoroethoxy)azetidine against a panel of structurally diverse azetidines:

  • Azetidine (1): The unsubstituted parent compound, serving as a baseline.

  • 3-Methoxyazetidine (2): To assess the effect of a less electron-withdrawing alkoxy group.

  • 3,3-Dimethylazetidine (3): To evaluate the impact of steric hindrance from alkyl groups.

  • 3-(2-Fluoroethoxy)azetidine (4): The target molecule.

The following key reactions, central to the functionalization of azetidines in drug discovery, will be investigated:

  • N-Alkylation: A fundamental C-N bond-forming reaction.

  • N-Acylation: Essential for the synthesis of amides and carbamates.

  • Ring-Opening: A characteristic reaction of strained rings, providing access to linear amines.

Comparative N-Alkylation

The N-alkylation of azetidines is a cornerstone of their synthetic utility, allowing for the introduction of diverse substituents. The rate of this SN2 reaction is directly proportional to the nucleophilicity of the azetidine nitrogen.

Experimental Protocol: Competitive N-Alkylation

Objective: To determine the relative rates of N-alkylation of the four selected azetidines in a competitive reaction setting.

Methodology:

  • A solution containing equimolar amounts of azetidine (1), 3-methoxyazetidine (2), 3,3-dimethylazetidine (3), and 3-(2-fluoroethoxy)azetidine (4) is prepared in acetonitrile.

  • A sub-stoichiometric amount (0.25 equivalents) of a standard electrophile, such as benzyl bromide, is added to the mixture at a controlled temperature (e.g., 25 °C).

  • The reaction is stirred and aliquots are taken at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Each aliquot is quenched and analyzed by a suitable technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry), to determine the relative concentrations of the four N-benzylated products.

Data Presentation:

Azetidine DerivativeRelative Reactivity (Normalized to Azetidine = 1)
Azetidine (1)1.00
3-Methoxyazetidine (2)Predicted: ~0.8 - 0.9
3,3-Dimethylazetidine (3)Predicted: ~0.5 - 0.7
3-(2-Fluoroethoxy)azetidine (4) Predicted: ~0.2 - 0.4

Predicted values are based on theoretical electronic and steric effects and require experimental verification.

Causality and Expected Outcome:

The reactivity is expected to follow the trend: Azetidine > 3-Methoxyazetidine > 3,3-Dimethylazetidine > 3-(2-Fluoroethoxy)azetidine .

  • Azetidine (1): With minimal steric hindrance and no electron-withdrawing groups, it is expected to be the most reactive.

  • 3-Methoxyazetidine (2): The methoxy group has a modest inductive electron-withdrawing effect, slightly reducing the nucleophilicity of the nitrogen compared to the unsubstituted azetidine.

  • 3,3-Dimethylazetidine (3): The two methyl groups at the 3-position create significant steric hindrance, impeding the approach of the electrophile, thus reducing the reaction rate.

  • 3-(2-Fluoroethoxy)azetidine (4): This molecule is anticipated to be the least reactive due to the combined electron-withdrawing effect of the fluoroethoxy group and its steric bulk.

Comparative N-Acylation

N-acylation is another critical transformation for azetidines, leading to the formation of stable amide bonds. Similar to N-alkylation, the rate of N-acylation is dependent on the nucleophilicity of the azetidine nitrogen.

Experimental Protocol: Parallel N-Acylation Monitoring

Objective: To compare the rates of N-acylation of the four azetidines by monitoring the consumption of the starting material over time.

Methodology:

  • Four separate reactions are set up in parallel, each containing one of the azetidine derivatives (1-4) at the same concentration in a suitable solvent (e.g., dichloromethane).

  • An equimolar amount of a standard acylating agent, such as acetyl chloride, is added simultaneously to each reaction at a controlled temperature (e.g., 0 °C).

  • The progress of each reaction is monitored by taking aliquots at specific time points and analyzing them by GC-FID (Gas Chromatography with Flame Ionization Detection) or 1H NMR spectroscopy to quantify the remaining starting azetidine.

Data Presentation:

Azetidine DerivativeHalf-life (t1/2) of Acylation (min)
Azetidine (1)Predicted: ~5-10
3-Methoxyazetidine (2)Predicted: ~10-15
3,3-Dimethylazetidine (3)Predicted: ~20-30
3-(2-Fluoroethoxy)azetidine (4) Predicted: > 60

Predicted values are for illustrative purposes and require experimental determination.

Causality and Expected Outcome:

The trend in reactivity for N-acylation is expected to mirror that of N-alkylation. The reduced nucleophilicity of 3-(2-Fluoroethoxy)azetidine will likely result in a significantly slower acylation rate compared to the other azetidines. This has important practical implications, as forcing conditions (e.g., higher temperatures, stronger acylating agents) may be required for efficient acylation of this substrate, potentially leading to side reactions.

Comparative Ring-Opening Reactivity

The strain inherent in the four-membered ring of azetidines makes them susceptible to nucleophilic ring-opening reactions, a synthetically valuable transformation that provides access to functionalized γ-amino alcohols or other derivatives.[2] The ease of ring-opening is influenced by the stability of the intermediate carbocation or the transition state of the SN2 attack.

Experimental Protocol: Acid-Catalyzed Ring-Opening with a Nucleophile

Objective: To assess the relative propensity of the azetidinium ions of the four test compounds to undergo nucleophilic ring-opening.

Methodology:

  • Each of the four N-benzylated azetidines (from the N-alkylation study) is treated with a strong acid (e.g., HCl in a non-nucleophilic solvent like dioxane) to form the corresponding azetidinium salt.

  • A nucleophile, such as methanol, is then added to each reaction mixture.

  • The reactions are heated to a standard temperature (e.g., 60 °C) and monitored over time by LC-MS for the formation of the ring-opened product.

Data Presentation:

N-Benzylated Azetidine% Ring-Opened Product after 24h
N-BenzylazetidinePredicted: High
N-Benzyl-3-methoxyazetidinePredicted: Moderate-High
N-Benzyl-3,3-dimethylazetidinePredicted: Low
N-Benzyl-3-(2-fluoroethoxy)azetidine Predicted: Moderate

Predicted values are based on the expected stability of the carbocation intermediate and require experimental validation.

Causality and Expected Outcome:

The stability of the carbocation formed upon protonation and potential C-N bond cleavage at the 3-position is a key factor.

  • N-Benzylazetidine: Ring-opening is generally facile for the unsubstituted ring.

  • N-Benzyl-3-methoxyazetidine: The oxygen atom of the methoxy group can stabilize an adjacent carbocation through resonance, potentially facilitating ring-opening.

  • N-Benzyl-3,3-dimethylazetidine: The electron-donating methyl groups can stabilize a carbocation at the 3-position. However, steric hindrance might disfavor the approach of the nucleophile.

  • N-Benzyl-3-(2-fluoroethoxy)azetidine: The electron-withdrawing fluoroethoxy group will destabilize a carbocation at the 3-position, making ring-opening at this position less favorable compared to the methoxy-substituted analog. However, the overall ring strain still makes it susceptible to ring-opening under forcing conditions.

Visualizing the Reactivity Landscape

To better illustrate the interplay of factors influencing azetidine reactivity, the following diagrams are provided.

G cluster_reactivity Factors Influencing Azetidine Reactivity A Electronic Effects D Nucleophilicity of Nitrogen A->D Inductive Effects B Steric Effects B->D Hindrance C Ring Strain E Reaction Rate C->E Driving Force for Ring-Opening D->E Directly Proportional G cluster_workflow Comparative Reactivity Experimental Workflow Start Select Azetidines for Comparison Reaction1 N-Alkylation (Competitive Reaction) Start->Reaction1 Reaction2 N-Acylation (Parallel Monitoring) Start->Reaction2 Reaction3 Ring-Opening (Acid-Catalyzed) Start->Reaction3 Analysis Quantitative Analysis (LC-MS, GC-FID, NMR) Reaction1->Analysis Reaction2->Analysis Reaction3->Analysis Conclusion Establish Reactivity Profile Analysis->Conclusion

Caption: Workflow for the experimental comparison of azetidine reactivity.

Conclusion and Synthetic Implications

The incorporation of a 3-(2-Fluoroethoxy) substituent on the azetidine ring significantly modulates its reactivity profile. The strong inductive electron-withdrawing effect of the fluoroethoxy group is predicted to markedly decrease the nucleophilicity of the azetidine nitrogen. This translates to slower rates of N-alkylation and N-acylation compared to unsubstituted azetidine, 3-methoxyazetidine, and even the sterically hindered 3,3-dimethylazetidine.

For the medicinal chemist, this has several important implications:

  • Reaction Conditions: More forcing conditions may be necessary to achieve efficient N-functionalization of 3-(2-Fluoroethoxy)azetidine. This could include higher temperatures, longer reaction times, or the use of more reactive electrophiles or acylating agents.

  • Selectivity: In molecules containing multiple amine functionalities, the reduced reactivity of the 3-(2-Fluoroethoxy)azetidine nitrogen could be exploited to achieve selective functionalization of other, more nucleophilic amines.

  • Stability: The reduced basicity of the nitrogen atom may alter the pharmacokinetic properties of drug candidates, potentially impacting their absorption, distribution, metabolism, and excretion (ADME) profile.

By understanding these nuanced reactivity differences, researchers can make more informed decisions in the design and execution of synthetic routes involving this and other functionalized azetidines, ultimately accelerating the drug discovery process. The experimental frameworks provided in this guide offer a robust starting point for generating the quantitative data necessary to build predictive models of reactivity for this important class of heterocycles.

References

  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Meggers, E., et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters.
  • Enamine and Pfizer Collaborative Study. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry.
  • Gassman, P. G., & Guggenheim, T. L. (1983). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. Journal of the American Chemical Society. [Link]

  • Various Authors. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Various Authors. (2025). Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [Link]

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  • Various Authors. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Source not specified. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.